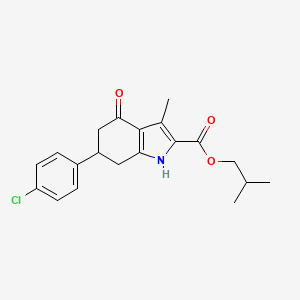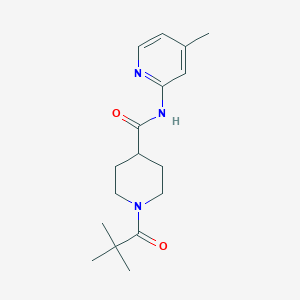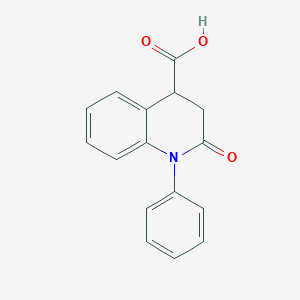![molecular formula C11H12Cl2O2S B4667325 methyl 3-[(2,6-dichlorobenzyl)thio]propanoate](/img/structure/B4667325.png)
methyl 3-[(2,6-dichlorobenzyl)thio]propanoate
説明
Methyl 3-[(2,6-dichlorobenzyl)thio]propanoate is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as methyl 2,6-dichlorobenzylthioacrylate and is a member of the thioester family. It is a colorless liquid that has a strong odor and is soluble in organic solvents.
作用機序
The mechanism of action of methyl 3-[(2,6-dichlorobenzyl)thio]propanoate is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes involved in various metabolic pathways in pests, bacteria, and cancer cells.
Biochemical and Physiological Effects:
Methyl 3-[(2,6-dichlorobenzyl)thio]propanoate has been shown to have various biochemical and physiological effects. Some of these effects are:
1. Insecticidal: This compound has been shown to be toxic to insects by inhibiting their metabolic pathways.
2. Antimicrobial: Methyl 3-[(2,6-dichlorobenzyl)thio]propanoate has been shown to have antimicrobial properties by inhibiting the growth of bacteria and fungi.
3. Anticancer: This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
Methyl 3-[(2,6-dichlorobenzyl)thio]propanoate has several advantages and limitations for lab experiments. Some of these are:
Advantages:
1. High purity: This compound can be synthesized with high purity, which makes it suitable for various lab experiments.
2. Solubility: Methyl 3-[(2,6-dichlorobenzyl)thio]propanoate is soluble in organic solvents, which makes it easy to handle and use in lab experiments.
3. Stability: This compound is stable under normal lab conditions, which makes it suitable for long-term storage.
Limitations:
1. Toxicity: Methyl 3-[(2,6-dichlorobenzyl)thio]propanoate is toxic to humans and animals, which makes it hazardous to handle in lab experiments.
2. Limited availability: This compound is not readily available commercially, which makes it difficult to obtain for lab experiments.
3. Cost: The synthesis of methyl 3-[(2,6-dichlorobenzyl)thio]propanoate can be expensive, which makes it less accessible for some lab experiments.
将来の方向性
Methyl 3-[(2,6-dichlorobenzyl)thio]propanoate has several potential future directions for scientific research. Some of these are:
1. Development of new pesticides: Methyl 3-[(2,6-dichlorobenzyl)thio]propanoate has shown promising results as an insecticide. Future research could focus on the development of new pesticides based on this compound.
2. Antimicrobial agents: This compound has also shown potential as an antimicrobial agent. Future research could focus on the development of new antimicrobial agents based on this compound.
3. Cancer research: Methyl 3-[(2,6-dichlorobenzyl)thio]propanoate has shown potential as an anticancer agent. Future research could focus on the development of new anticancer agents based on this compound.
Conclusion:
Methyl 3-[(2,6-dichlorobenzyl)thio]propanoate is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been studied for its insecticidal, antimicrobial, and anticancer properties. The mechanism of action of this compound is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. Methyl 3-[(2,6-dichlorobenzyl)thio]propanoate has several advantages and limitations for lab experiments, and there are several potential future directions for scientific research based on this compound.
科学的研究の応用
Methyl 3-[(2,6-dichlorobenzyl)thio]propanoate has been used in various scientific research studies due to its potential applications in different fields. Some of the significant research areas where this compound has been used are:
1. Pesticide: Methyl 3-[(2,6-dichlorobenzyl)thio]propanoate has been used as a pesticide due to its insecticidal properties. It has been shown to be effective against various pests such as mosquitoes, flies, and cockroaches.
2. Antimicrobial: This compound has also been studied for its antimicrobial properties. It has been shown to be effective against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
3. Cancer research: Methyl 3-[(2,6-dichlorobenzyl)thio]propanoate has also been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
methyl 3-[(2,6-dichlorophenyl)methylsulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2S/c1-15-11(14)5-6-16-7-8-9(12)3-2-4-10(8)13/h2-4H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMIGNXVISEVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4667244.png)
![2-({[4-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4667250.png)


![(3,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4667283.png)

![4-isopropyl-3-(5-methyl-3-thienyl)-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4667299.png)

![2-{[5-(2-{[(2,4-difluorophenyl)amino]carbonothioyl}carbonohydrazonoyl)-2-methoxybenzyl]thio}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B4667316.png)
![4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B4667318.png)
![N-({5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4667340.png)
![2-{[6-(4-chlorophenoxy)hexyl]amino}ethanol](/img/structure/B4667350.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4667353.png)
![N-[4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B4667361.png)